molecular formula C14H17NO2 B12314369 6-(Benzofuran-6-ylmethyl)-1,4-oxazepane

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane

Katalognummer: B12314369
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: TXGAAOVNSPRPOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to an oxazepane ring, making it a unique and interesting compound for scientific research.

Vorbereitungsmethoden

The synthesis of 6-(Benzofuran-6-ylmethyl)-1,4-oxazepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane has several scientific research applications due to its unique structure and biological activities. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, these compounds are being explored for their potential use in treating various diseases, including cancer and viral infections .

Wirkmechanismus

The mechanism of action of 6-(Benzofuran-6-ylmethyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with monoamine transporters and serotonin receptors, which play a crucial role in their biological activities . For example, they can act as serotonin-norepinephrine-dopamine reuptake inhibitors, leading to increased levels of these neurotransmitters in the brain . This mechanism is similar to that of other psychoactive compounds, making benzofuran derivatives potential candidates for treating neurological disorders.

Vergleich Mit ähnlichen Verbindungen

6-(Benzofuran-6-ylmethyl)-1,4-oxazepane can be compared with other similar compounds, such as 6-(2-aminopropyl)benzofuran and 5-(2-aminopropyl)benzofuran . . The unique combination of the benzofuran and oxazepane rings in this compound sets it apart from these similar compounds, potentially offering distinct biological activities and applications.

Eigenschaften

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

6-(1-benzofuran-6-ylmethyl)-1,4-oxazepane

InChI

InChI=1S/C14H17NO2/c1-2-13-3-5-17-14(13)8-11(1)7-12-9-15-4-6-16-10-12/h1-3,5,8,12,15H,4,6-7,9-10H2

InChI-Schlüssel

TXGAAOVNSPRPOA-UHFFFAOYSA-N

Kanonische SMILES

C1COCC(CN1)CC2=CC3=C(C=C2)C=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.